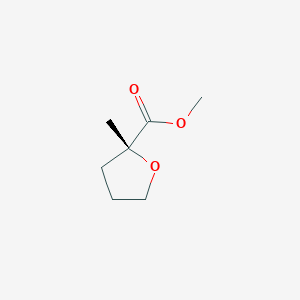
Methyl (2R)-2-methyloxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-methyloxolane-2-carboxylate is an organic compound with a unique structure that includes an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-methyloxolane-2-carboxylate typically involves the esterification of the corresponding oxolane carboxylic acid. One common method is the reaction of (2R)-2-methyloxolane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-methyloxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is (2R)-2-methyloxolane-2-carboxylic acid.
Reduction: The major product is (2R)-2-methyloxolane-2-methanol.
Substitution: Depending on the nucleophile, various substituted oxolane derivatives can be formed.
Scientific Research Applications
Methyl (2R)-2-methyloxolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-methyloxolane-2-carboxylate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and methanol. This hydrolysis reaction is crucial for the compound’s role as a prodrug, where the active drug is released upon enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-methyloxolane-2-carboxylate: The enantiomer of Methyl (2R)-2-methyloxolane-2-carboxylate, with similar chemical properties but different biological activity.
Ethyl (2R)-2-methyloxolane-2-carboxylate: An ester with an ethyl group instead of a methyl group, which may exhibit different reactivity and solubility.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2R) configuration may result in different pharmacokinetics and pharmacodynamics compared to its (2S) enantiomer .
Properties
CAS No. |
61449-98-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2R)-2-methyloxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
CWJSQEOFZMFXDO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@]1(CCCO1)C(=O)OC |
Canonical SMILES |
CC1(CCCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















